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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)benzamide

Cat. No.: B181161

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of N-
(4-Methoxyphenyl)benzamide (C14H13NO2), a compound of interest in medicinal chemistry
and materials science. The document details the crystallographic data, experimental protocols
for its synthesis and crystal growth, and the methodology for its structural determination,
offering valuable insights for researchers in drug design and crystal engineering.

Molecular Structure and Crystallographic Data

N-(4-Methoxyphenyl)benzamide consists of a central amide linkage between a phenyl ring
and a 4-methoxyphenyl ring. The crystal structure of this molecule has been determined by
single-crystal X-ray diffraction at both room temperature and low temperature (173 K),
revealing different polymorphic forms.

Two primary crystallographic studies provide the basis for our current understanding of this
structure. A room-temperature determination resulted in a triclinic crystal system (space group
P-1), while a low-temperature analysis revealed a monoclinic form (space group P21/c).[1][2]
The key crystallographic data from these studies are summarized in the tables below for clear
comparison.

Crystal Data and Structure Refinement
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The following tables present the detailed crystallographic data and refinement parameters for
the two known crystal structures of N-(4-Methoxyphenyl)benzamide.

Table 1: Crystal Data for N-(4-Methoxyphenyl)benzamide

Ea—— Room Temperature Low-Temperature
Structure Structure (173 K)

Chemical Formula C14H13NO2 C14H13NO2

Formula Weight ( g/mol ) 227.25 227.25

Crystal System Triclinic Monoclinic

Space Group P-1 P21/c

a (&) 5.308 (3) 26.783 (2)

b (A) 7.709 (4) 5.3040 (4)

c (A) 14.109 (7) 8.1633 (6)

o (%) 96.911 (8) 90

B (°) 99.210 (8) 94.671 (3)

y () 90.511 (9) 90

Volume (A3) 565.5 (5) 1154.91 (15)

Z 2 4

Data sourced from Wang et al. (2014) and Chang et al. (2022).[1][2]

Table 2: Data Collection and Refinement Details
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Room Temperature

Low-Temperature

Parameter
Structure Structure (173 K)

Diffractometer Bruker SMART CCD Not Specified
Radiation Mo Ka (A = 0.71073 A) Not Specified
Temperature (K) 296 173
Absorption Correction Multi-scan (SADABS) Not Specified
Measured Reflections 3188 Not Specified
Independent Reflections 2005 Not Specified
Rint 0.013 Not Specified
R[F2 > 20(F?)] 0.036 Not Specified
wR(F?) 0.097 Not Specified
Goodness-of-fit (S) 1.03 Not Specified

Data primarily sourced from Wang et al. (2014).[2]

Experimental Protocols
Synthesis of N-(4-Methoxyphenyl)benzamide

A common synthetic route to N-(4-methoxyphenyl)benzamide involves the amidation of a

benzoyl derivative with 4-methoxyaniline. While various specific methods exist, a general

representative procedure is as follows:

» Reactant Preparation: Equimolar amounts of 4-methoxyaniline and a benzoylating agent

(e.g., benzoyl chloride or benzoic anhydride) are prepared. A non-nucleophilic base, such as

triethylamine or pyridine, is often used to neutralize the acid byproduct.

e Reaction: The 4-methoxyaniline and base are dissolved in a suitable aprotic solvent (e.g.,

chloroform, dichloromethane, or THF). The benzoylating agent is then added dropwise to the

solution, typically at room temperature or under mild heating. The reaction is stirred for a

period ranging from a few hours to overnight.
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» Work-up and Purification: Upon completion, the reaction mixture is typically washed with
dilute acid (e.g., HCI) and a basic solution (e.g., NaHCO3) to remove unreacted starting
materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g.,
MgSO4 or Na2S04), filtered, and the solvent is removed under reduced pressure. The crude
product can be further purified by recrystallization from a suitable solvent system, such as
ethanol or ethyl acetate/hexane, to yield the pure N-(4-Methoxyphenyl)benzamide.[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure
determination. A widely used method for growing crystals of N-(4-methoxyphenyl)benzamide
is slow solvent evaporation or vapor diffusion:

o Solution Preparation: A saturated solution of the purified compound is prepared in a suitable
solvent, such as ethyl acetate.

e Crystal Growth:

o Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free
environment, allowing the solvent to evaporate slowly over several days, leading to the
formation of single crystals.

o Vapor Diffusion: A concentrated solution of the compound in a good solvent (e.g., ethyl
acetate) is placed in a small open vial. This vial is then placed in a larger sealed container
containing a poor solvent (e.g., hexanes) in which the compound is less soluble. The
vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its
solubility and inducing crystallization.[4]

X-ray Data Collection and Structure Solution

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 173 K or
296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a
diffractometer equipped with a CCD or area detector and a monochromatic X-ray source
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(e.g., Mo Ka radiation).[2][5] A series of diffraction images are collected as the crystal is
rotated.

» Data Processing: The collected diffraction images are processed to integrate the reflection
intensities and apply corrections for factors such as Lorentz and polarization effects, and
absorption.[2]

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to determine the initial positions of the atoms. The structural model is
then refined by full-matrix least-squares on F2, which minimizes the difference between the
observed and calculated structure factors.[2] Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.[4][6]

Structural Insights

The molecular conformation of N-(4-Methoxyphenyl)benzamide is characterized by a
significant dihedral angle between the two aromatic rings, which is approximately 65.18° in the
room-temperature structure.[2][7] The central amide group is twisted with respect to both rings.
In the crystal, molecules are linked by intermolecular N—H---O hydrogen bonds, forming
chains or more complex networks that stabilize the crystal packing.[2][7]

Computational studies, such as Density Functional Theory (DFT) calculations, have been
employed to compare the gas-phase (isolated molecule) conformation with the experimentally
observed solid-state structure.[1][6] These studies indicate that the conformations observed in
the crystal are influenced by intermolecular interactions, such as hydrogen bonding and 1t-
stacking, which can lead to deviations from the lowest energy conformation of an isolated
molecule.[1][6] Hirshfeld surface analysis is another computational tool used to visualize and
quantify intermolecular interactions within the crystal.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of N-(4-
Methoxyphenyl)benzamide.
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Caption: Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of N-(4-Methoxyphenyl)benzamide provides fundamental
insights into its solid-state conformation and intermolecular interactions. The availability of both
room-temperature and low-temperature structural data allows for a more complete
understanding of its polymorphic behavior. This detailed structural information is invaluable for
applications in drug development, where understanding crystal packing and polymorphism is
critical for formulation and bioavailability, as well as in the design of new materials with specific
solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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